molecular formula C12H16O3 B7858199 Ethyl 2-(4-methylphenoxy)propanoate

Ethyl 2-(4-methylphenoxy)propanoate

Cat. No.: B7858199
M. Wt: 208.25 g/mol
InChI Key: SCRNPUHHVKDPRZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylphenoxy)propanoate is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes an ethyl group attached to a 2-(4-methylphenoxy)propanoate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: this compound can be synthesized through the esterification of 2-(4-methylphenoxy)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.

  • Phenol Derivative Synthesis: Another approach involves the reaction of 4-methylphenol with ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 2-(4-methylphenoxy)propanoic acid or 2-(4-methylphenoxy)propanone.

  • Reduction: 2-(4-methylphenoxy)propanol.

  • Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-methylphenoxy)propanoate has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms.

  • Industry: It is utilized in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

Ethyl 2-(4-methylphenoxy)propanoate is similar to other esters such as ethyl acetate and methyl salicylate. its unique structure, particularly the presence of the 4-methylphenoxy group, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and application.

Comparison with Similar Compounds

  • Ethyl acetate

  • Methyl salicylate

  • Ethyl benzoate

  • Methyl phenylacetate

Properties

IUPAC Name

ethyl 2-(4-methylphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-12(13)10(3)15-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRNPUHHVKDPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

p-Hydroxytoluene (0.30 mol), Cs2CO3 (197.0 g, 0.61 mol), and ethyl 2-bromopropionate (54.3 g, 0.30 mol) were combined in anhydrous DMF (1000 mL) and stirred at 90° C. under an atmosphere of nitrogen. After 16 h, the DMF was removed in vacuo. The residue was dissolved in ethyl acetate (300 mL) and washed twice with water and once with brine. The organic layer was dried over Na2SO4 and concentrated in vacuo to produce an oil.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
197 g
Type
reactant
Reaction Step Two
Quantity
54.3 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

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